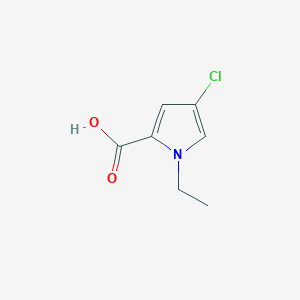
1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C15H10ClFN4O2 and a molecular weight of 332.71 g/mol1. It is intended for research use only and is not for human or veterinary use1.
I’m sorry I couldn’t be of more help. If you have any other questions or need assistance with a different topic, feel free to ask.
Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound is a part of the 1,2,4-triazole family, which has been explored for various antimicrobial activities. For instance, derivatives of this family have shown significant activity against various bacteria and fungi, suggesting potential for the development of new antimicrobial agents. A study on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide highlighted their potential antimicrobial applications, showcasing good to moderate activity against screened pathogens (Bayrak et al., 2009).
Coordination Chemistry and Molecular Interactions
The synthesis of triazole derivatives including a compound similar to the one has contributed to the study of π-hole tetrel bonding interactions, which are crucial in the development of coordination compounds and materials chemistry. These interactions have been analyzed using Hirshfeld surface analysis and DFT calculations, providing insights into their role in molecular self-assembly and the design of new materials (Ahmed et al., 2020).
Organic Synthesis and Functional Materials
Triazole derivatives are also being investigated for their role in the synthesis of organic compounds and functional materials. For example, the synthesis of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids demonstrates the versatility of triazole compounds in forming complex structures with potential applications in material science and organic electronics (Yin et al., 2004).
Antioxidant and Anti-corrosive Properties
Additionally, triazole derivatives have been studied for their antioxidant and anti-corrosive properties. The ability to inhibit corrosion in metals, combined with antioxidant activity, makes these compounds valuable in the development of protective coatings and additives for industrial applications. Research in this area has synthesized new triazole derivatives and evaluated their performance as corrosion inhibitors and antioxidants, highlighting their potential utility in various industrial sectors (Ansari et al., 2014).
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O2/c16-12-7-11(17)2-1-10(12)8-21-14(9-3-5-18-6-4-9)13(15(22)23)19-20-21/h1-7H,8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUOVUUPTDWWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)

![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)




![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)

